molecular formula C8Cl2F16 B110388 1,8-Dichloroperfluorooctane CAS No. 647-25-6

1,8-Dichloroperfluorooctane

Cat. No.: B110388
CAS No.: 647-25-6
M. Wt: 470.96 g/mol
InChI Key: GFQXWORJCNTDPU-UHFFFAOYSA-N
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Description

1,8-Dichloroperfluorooctane is an organofluorine compound with the molecular formula C8Cl2F16. It is a derivative of perfluorooctane, where two terminal fluorine atoms are replaced by chlorine atoms. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions .

Preparation Methods

1,8-Dichloroperfluorooctane can be synthesized through various methods. One common synthetic route involves the chlorination of perfluorooctane. The reaction typically occurs under controlled conditions, using chlorine gas in the presence of a catalyst. The industrial production of this compound often employs similar methods, ensuring high purity and yield .

Chemical Reactions Analysis

1,8-Dichloroperfluorooctane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The compound can be reduced to form hydroperfluoroalkanes.

    Oxidation Reactions: Although less common, oxidation can occur under extreme conditions.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,8-Dichloroperfluorooctane has several scientific research applications:

Comparison with Similar Compounds

1,8-Dichloroperfluorooctane is unique compared to other perfluorocarbons due to the presence of chlorine atoms, which impart distinct chemical properties. Similar compounds include:

Properties

IUPAC Name

1,8-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8Cl2F16/c9-7(23,24)5(19,20)3(15,16)1(11,12)2(13,14)4(17,18)6(21,22)8(10,25)26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQXWORJCNTDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Cl2F16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378853
Record name 1,8-Dichloroperfluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647-25-6
Record name 1,8-Dichloroperfluorooctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000647256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Dichloroperfluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Dichloroperfluorooctane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,8-DICHLOROPERFLUOROOCTANE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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